5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,3(2H)-dione 5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 65094-69-1
VCID: VC0415308
InChI: InChI=1S/C14H19NO2/c1-14(2)5-3-4-8-6-9-10(7-11(8)14)13(17)15-12(9)16/h9-10H,3-7H2,1-2H3,(H,15,16,17)
SMILES: CC1(CCCC2=C1CC3C(C2)C(=O)NC3=O)C
Molecular Formula: C14H19NO2
Molecular Weight: 233.31g/mol

5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,3(2H)-dione

CAS No.: 65094-69-1

Main Products

VCID: VC0415308

Molecular Formula: C14H19NO2

Molecular Weight: 233.31g/mol

5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,3(2H)-dione - 65094-69-1

CAS No. 65094-69-1
Product Name 5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,3(2H)-dione
Molecular Formula C14H19NO2
Molecular Weight 233.31g/mol
IUPAC Name 5,5-dimethyl-4,6,7,8,9,9a-hexahydro-3aH-benzo[f]isoindole-1,3-dione
Standard InChI InChI=1S/C14H19NO2/c1-14(2)5-3-4-8-6-9-10(7-11(8)14)13(17)15-12(9)16/h9-10H,3-7H2,1-2H3,(H,15,16,17)
Standard InChIKey FCJRBRDWOJFBPA-UHFFFAOYSA-N
SMILES CC1(CCCC2=C1CC3C(C2)C(=O)NC3=O)C
Canonical SMILES CC1(CCCC2=C1CC3C(C2)C(=O)NC3=O)C
PubChem Compound 2843470
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator